methyl (Z)-3-azidoprop-2-enoate
Description
Methyl (Z)-3-azidoprop-2-enoate is an α,β-unsaturated ester featuring a Z-configuration (cis orientation) across the double bond and an azide (-N₃) group at the β-position. This compound combines the reactivity of an azide—a key functional group in click chemistry (e.g., Huisgen cycloadditions)—with the electron-deficient nature of the α,β-unsaturated ester, making it a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical design . The Z-configuration imposes steric constraints that influence its reactivity, solubility, and intermolecular interactions compared to its E-isomer.
Properties
IUPAC Name |
methyl (Z)-3-azidoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)2-3-6-7-5/h2-3H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMUJPNCBTPAA-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (Z)-3-azidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with sodium azide under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the azide substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Sigmatropic Rearrangements
The -sigmatropic rearrangement is a hallmark reaction of allyl azides. For methyl (Z)-3-azidoprop-2-enoate, this process involves a cyclic transition state (TS) where electron redistribution destabilizes the azide group (N3) while stabilizing the terminal carbons (C1 and C3) (Fig. 1). Theoretical calculations (M06-2X/SMD) on similar systems reveal:
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Activation energy barriers : Ranging from 23–29 kcal/mol depending on substituents .
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Charge redistribution : At the TS, N3 loses electron density (ΔN(U) ≈ −0.12 e⁻), while C3 gains stabilization (ΔE(U) ≈ −15 kcal/mol) .
Table 1: Key Parameters in -Sigmatropic Rearrangement
| Parameter | Value/Observation | Source |
|---|---|---|
| Solvent effect (Δ population) | <2% across solvents (benzene to DMSO) | |
| E/Z ratio in equilibrium | 5:3 (experimental) | |
| Activation volume (ΔV‡) | −4.6 cm³/mol (high-pressure study) |
Solvent and Temperature Effects
The rearrangement equilibrium shows minimal sensitivity to solvent polarity but is temperature-dependent:
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Solvent independence : Dielectric constants (2.27–46.83) cause <1.5% variation in tertiary azide populations .
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Thermal modulation : At 25°C, equilibrium is reached within 90 min (k = 6.9 × 10⁻⁴ s⁻¹), favoring the E-isomer (3.2:1 ratio) .
Notable stability : this compound is stable for days at −18°C but dimerizes slowly at room temperature via a hetero-Diels-Alder pathway .
Competing Ionic Pathways
In polar protic solvents (e.g., methanol), an ionic mechanism competes with the sigmatropic pathway:
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Energy comparison : In methanol, the ionic pathway (TS energy = 30.0 kcal/mol) approaches the sigmatropic route (27.5 kcal/mol) .
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Byproduct formation : Racemic methyl ethers arise via solvolysis, with rates correlating to Hammett σ⁺ (ρ = −3.1) .
Theoretical Insights
DFT studies highlight:
Scientific Research Applications
Scientific Research Applications
-
Click Chemistry :
- Methyl (Z)-3-azidoprop-2-enoate is extensively used in click chemistry for the synthesis of 1,2,3-triazoles. This reaction typically involves the coupling of azides with alkynes, leading to the formation of triazole derivatives that exhibit diverse biological activities such as antibacterial and antifungal properties .
- Bioconjugation :
- Material Science :
- Medicinal Chemistry :
Data Table: Summary of Applications
Case Study 1: Synthesis of Triazole Libraries
A study demonstrated the use of this compound in generating a library of 1,2,3-triazoles. The resulting compounds exhibited varying degrees of antibacterial activity against common pathogens. The regioselectivity of the reaction was found to influence the biological activity significantly.
Case Study 2: Bioconjugation for Targeted Drug Delivery
Research involving this compound highlighted its role in bioconjugation strategies that enhance drug delivery systems. By attaching therapeutic agents to antibodies via click chemistry, researchers achieved improved targeting to cancer cells with reduced side effects.
Case Study 3: Functionalized Polymers
In material science applications, a series of experiments utilized this compound to modify polymer surfaces. The results indicated significant improvements in adhesion properties when compared to unmodified surfaces, showcasing its utility in industrial applications.
Mechanism of Action
The mechanism of action of methyl (Z)-3-azidoprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is a versatile functional group that can undergo various transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key features with methyl (Z)-3-azidoprop-2-enoate, such as Z-configuration, ester groups, or reactive substituents. Their properties and applications highlight critical differences:
Functional Group Analysis
- Azide vs. Acetamido/Cyano Groups: The azide group in this compound enables cycloaddition reactions (e.g., with alkynes), unlike acetamido or cyano substituents, which participate in hydrogen bonding or nucleophilic substitutions, respectively .
- Ester Group Reactivity: Similar to other Z-unsaturated esters (e.g., methyl (Z)-5-dodecenoate), the electron-withdrawing ester group enhances susceptibility to Michael additions. However, the azide substituent further polarizes the double bond, increasing electrophilicity .
Stereochemical and Physical Properties
- Analogous Z-unsaturated phospholipids (e.g., in ) exhibit altered membrane integration due to bent conformations, suggesting similar structural influences in this compound .
- Hydrogen Bonding and Crystallinity: While methyl (Z)-2-acetamido-3-phenylprop-2-enoate forms stable crystals via N-H···O hydrogen bonds , the azide group’s weaker hydrogen-bonding capacity may result in less predictable crystal packing, necessitating advanced structure-validation tools (e.g., SHELX ) for characterization.
Biological Activity
Methyl (Z)-3-azidoprop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.
1. Chemical Structure and Synthesis
This compound belongs to the class of azides, which are known for their reactivity and utility in organic synthesis. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of propenoic acid derivatives with azide reagents under controlled conditions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield of this compound, utilizing methodologies such as copper-catalyzed transformations and sigmatropic rearrangements .
2. Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.
2.1 Cytotoxicity
This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in MDA-MB-231 breast cancer cells and HT-29 colon cancer cells, with IC50 values indicating potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 1.35 ± 0.42 |
| HT-29 | 0.008 ± 0.001 |
| EA.hy926 | 0.13 ± 0.01 |
The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death .
2.2 Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
These findings suggest a promising role for this compound in developing new antimicrobial agents .
3. Case Studies
Several case studies have documented the biological activities of this compound:
3.1 Case Study: Anticancer Activity
In a study focused on breast cancer treatment, this compound was evaluated for its ability to inhibit tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
3.2 Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against clinical strains of bacteria resistant to conventional antibiotics. The compound demonstrated strong inhibitory effects, suggesting its utility as a lead compound for developing new treatments against resistant bacterial strains .
4. Conclusion
This compound is a compound with notable biological activities, particularly in the realms of cytotoxicity and antimicrobial efficacy. Its ability to disrupt cellular processes in cancer cells and inhibit bacterial growth positions it as a valuable candidate for further research and development in medicinal chemistry.
Future studies should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential in clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl (Z)-3-azidoprop-2-enoate, and how can reaction conditions be optimized to favor Z-isomer formation?
- Methodological Answer : The synthesis typically involves a two-step process: (1) preparation of the α,β-unsaturated ester via Horner-Wadsworth-Emmons or Wittig reactions, followed by (2) stereoselective azidation. To favor the Z-isomer, use bulky phosphorus ylides or azide donors to sterically hinder the E-configuration. Reaction solvents (e.g., THF or DCM) and low temperatures (0–5°C) improve stereochemical control. Characterization via -NMR coupling constants () and NOESY can confirm Z-configuration .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- Spectroscopy : -NMR (δ 5.8–6.3 ppm for vinyl protons, for Z-isomer), IR (2100–2150 cm for azide stretch), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Chiral columns or chiral shift reagents may resolve enantiomeric impurities if present. X-ray crystallography (as in ) provides definitive stereochemical confirmation .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in [3+2] cycloadditions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies to predict regioselectivity in cycloadditions. Compare computed HOMO/LUMO energies of the azide and dipolarophiles (e.g., alkynes) to identify electron-deficient partners favoring kinetically controlled pathways. Validate predictions using kinetic experiments (e.g., reaction progress monitoring via -NMR) and compare with literature data to resolve contradictions .
Q. What experimental design considerations are critical for studying the thermal stability and decomposition kinetics of this compound?
- Methodological Answer : Use a split-plot design (as in ) with temperature (20–100°C), humidity (0–80% RH), and light exposure as variables. Monitor decomposition via TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry). Kinetic parameters (e.g., ) derived from Arrhenius plots guide safe handling protocols. Statistical tools like ANOVA identify significant degradation factors. Environmental fate studies (as in ) should assess hydrolysis products in aqueous buffers (pH 3–11) .
Q. How should researchers address contradictions in reported stereochemical outcomes or yields when using this compound in heterocyclic synthesis?
- Methodological Answer : Conduct comparative studies using standardized conditions (solvent, catalyst, temperature) across conflicting reports. Apply statistical analysis (e.g., t-tests for yield comparisons) and sensitivity analysis to identify outlier variables. Advanced characterization (e.g., X-ray for crystal structure, in-situ FTIR for reaction monitoring) resolves stereochemical ambiguities. Systematic variation of substituents (e.g., electron-withdrawing groups on the ester) can isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
